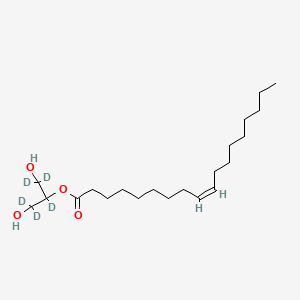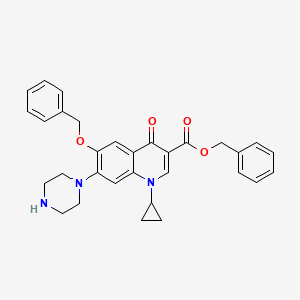
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is a derivative of ciprofloxacin, a well-known antibiotic. This compound is characterized by the substitution of a fluorine atom with a benzyloxy group and the esterification of the carboxylic acid group with a benzyl group. These modifications can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, ciprofloxacin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester typically involves multiple steps:
Defluorination: The fluorine atom at the 6-position of ciprofloxacin is replaced with a benzyloxy group. This can be achieved through nucleophilic substitution reactions using benzyloxy reagents under basic conditions.
Esterification: The carboxylic acid group of ciprofloxacin is esterified with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted ciprofloxacin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential antibacterial activity and its interactions with bacterial enzymes.
Medicine: Investigated for its potential as a new antibiotic with improved properties compared to ciprofloxacin.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is unique due to its structural modifications, which can potentially offer improved pharmacokinetic properties, reduced side effects, and enhanced antibacterial activity compared to its parent compound, ciprofloxacin.
Propriétés
IUPAC Name |
benzyl 1-cyclopropyl-4-oxo-6-phenylmethoxy-7-piperazin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c35-30-25-17-29(37-20-22-7-3-1-4-8-22)28(33-15-13-32-14-16-33)18-27(25)34(24-11-12-24)19-26(30)31(36)38-21-23-9-5-2-6-10-23/h1-10,17-19,24,32H,11-16,20-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDDEIHDSMWOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
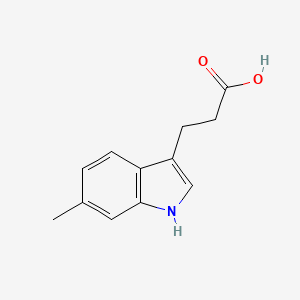



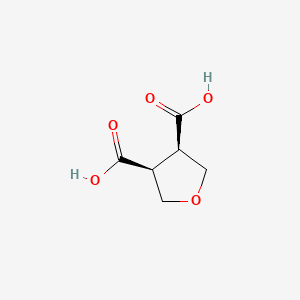

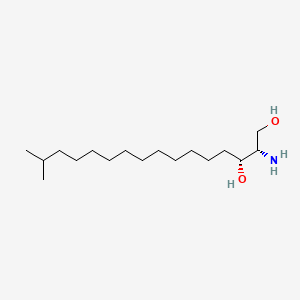

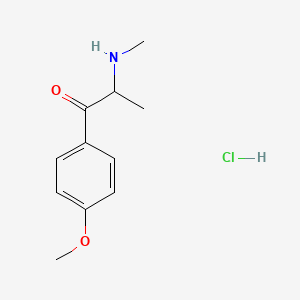
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)

